molecular formula C21H24N2O4S B3202372 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 1021208-72-9

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No. B3202372
CAS RN: 1021208-72-9
M. Wt: 400.5 g/mol
InChI Key: BAUCWZZXXDTVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. CPI-455 belongs to the class of indolinone-based inhibitors that target the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. BET proteins are known to regulate the expression of oncogenes, and their inhibition by this compound has been shown to suppress the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been shown to have cardioprotective effects, making it a potential candidate for the treatment of cardiovascular diseases.

Mechanism of Action

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide inhibits the BET family of proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional co-activators, leading to the suppression of gene expression. The inhibition of BET proteins by this compound has been shown to affect the expression of genes involved in various cellular pathways, including cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit proliferation, and induce apoptosis. Inflammatory cytokines such as IL-6 and TNF-alpha have been shown to be downregulated by this compound, indicating its anti-inflammatory effects. Additionally, this compound has been shown to reduce infarct size and improve cardiac function in a mouse model of myocardial infarction, indicating its cardioprotective effects.

Advantages and Limitations for Lab Experiments

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. Additionally, this compound has been shown to have high selectivity for BET proteins, making it a useful tool for studying their role in various diseases. However, there are also limitations to using this compound in lab experiments. Its potency may vary depending on the cell type and experimental conditions, and its effects may be influenced by the presence of other molecules in the cellular environment.

Future Directions

There are many future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide. One area of interest is in the development of more potent and selective BET inhibitors that can be used for therapeutic applications. Additionally, the role of BET proteins in various diseases is still not fully understood, and further research is needed to elucidate their mechanisms of action. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and improve its efficacy.

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)22-17-7-6-15-12-13-23(20(15)14-17)21(24)16-4-2-3-5-16/h6-11,14,16,22H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUCWZZXXDTVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide

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